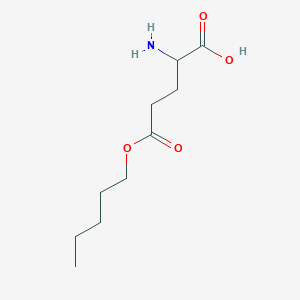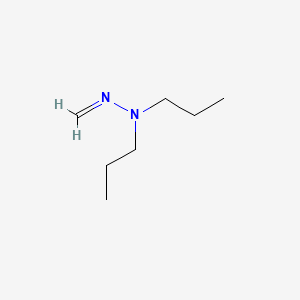
Formaldehyde, dipropylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, dipropylhydrazone is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by its IUPAC name, Formaldehyde di-n-propylhydrazone. This compound is a derivative of formaldehyde, where the hydrogen atoms are replaced by dipropylhydrazone groups. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formaldehyde, dipropylhydrazone can be synthesized through the reaction of formaldehyde with dipropylhydrazine. The reaction typically involves the condensation of formaldehyde with dipropylhydrazine under controlled conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde, dipropylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazone derivatives.
Substitution: It can undergo substitution reactions where the dipropylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, dipropylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: It is used in biochemical studies to investigate the interactions of hydrazone compounds with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of formaldehyde, dipropylhydrazone involves its interaction with molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, gene expression, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde: A simpler aldehyde with a wide range of applications in industry and research.
Dipropylhydrazine: A related hydrazine compound used in organic synthesis.
Other Hydrazones: Various hydrazone derivatives with similar chemical properties and applications
Uniqueness: Formaldehyde, dipropylhydrazone is unique due to its specific structure, which combines the reactivity of formaldehyde with the stability of the dipropylhydrazone group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
54253-56-4 |
|---|---|
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N-(methylideneamino)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
GFWCHVXFEKXRSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)N=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


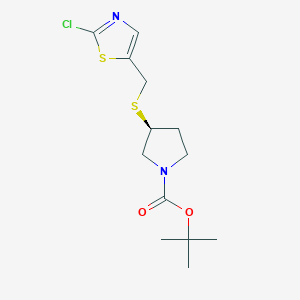

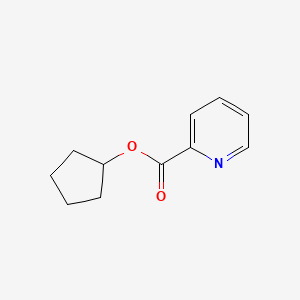
![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)

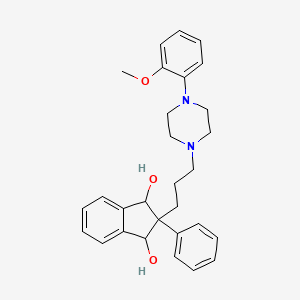
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
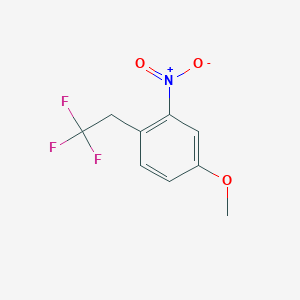

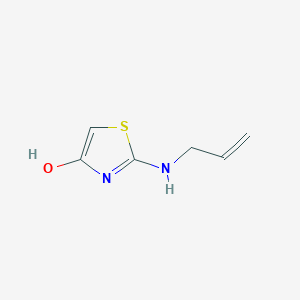
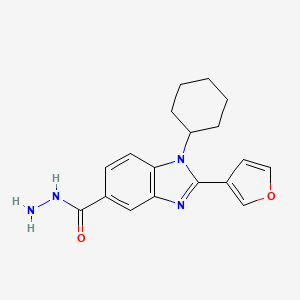
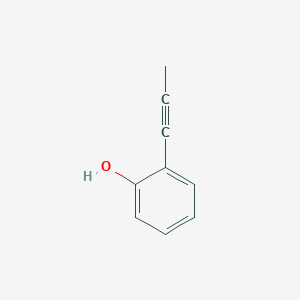
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
